2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system with a fused pyrrole and pyrimidine ring. Key structural elements include:
- 4-Oxo group: Common in pyrimidine derivatives, contributing to hydrogen-bonding interactions.
- 7-Phenyl group: Introduces aromaticity and π-stacking capabilities.
- N-[(thiophen-2-yl)methyl]acetamide side chain: The thiophene moiety may augment electronic interactions in biological systems compared to purely aliphatic or phenyl groups.
This scaffold is structurally analogous to pharmacologically active pyrimidine derivatives, which often exhibit antiviral, anticancer, or anti-inflammatory properties .
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-2-3-11-26-16-25-21-19(17-8-5-4-6-9-17)14-27(22(21)23(26)29)15-20(28)24-13-18-10-7-12-30-18/h4-10,12,14,16H,2-3,11,13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOSSEIQUBRBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-d]pyrimidine core.
Introduction of the Butyl and Phenyl Groups: The butyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Attachment of the Thiophen-2-ylmethyl Acetamide Moiety: This step involves the coupling of the thiophen-2-ylmethyl acetamide moiety to the pyrrolo[3,2-d]pyrimidine core through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolopyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Alkylation introduces the butyl group, while arylation introduces the phenyl group.
- Formation of the Acetamide Moiety : This final step is achieved through amidation reactions.
The resulting structure features a fused pyrrole and pyrimidine core that is known for its biological activity. The unique arrangement of functional groups imparts distinct chemical properties that are critical for its biological interactions.
Research indicates that this compound exhibits diverse biological activities:
Anticancer Properties
Studies have shown that pyrrolopyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative effects against human cancer cell lines such as breast and colon cancer cells. The mechanism often involves targeting specific enzymes or receptors involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
Compounds within this class have also been evaluated for anti-inflammatory properties. They may exert these effects by inhibiting pro-inflammatory cytokines or modulating signaling pathways associated with inflammation .
Case Studies
- Antitumor Activity : A study demonstrated that a related pyrrolopyrimidine compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .
- Inflammatory Disease Models : In animal models of inflammation, compounds similar to 2-{3-butyl-4-oxo...} showed significant reductions in inflammatory markers, suggesting potential therapeutic applications in diseases like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues from the Pyrrolo[3,2-d]pyrimidine Family
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Substituent Diversity : The target compound’s N-(thiophen-2-yl)methyl group distinguishes it from BB15296 (3,4-dichlorophenyl) and BB15299 (4-ethoxyphenyl). Thiophene’s electron-rich aromatic system may enhance binding to targets like kinases or GPCRs compared to halogenated or alkoxy groups .
- Position 3 Modifications : The 3-butyl group in the target compound contrasts with 3-aryl substituents in BB15296/BB15297. Butyl chains may reduce steric hindrance, favoring entropic gains in binding .
Comparison with Thiazolo[3,2-a]pyrimidine Derivatives
The thiazolo[3,2-a]pyrimidine derivative in (Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) shares a pyrimidine core but differs in:
- Ring System : Thiazolo (fused thiazole + pyrimidine) vs. pyrrolo (fused pyrrole + pyrimidine). Thiazolo derivatives often exhibit distinct conformational flexibility due to the sulfur atom’s larger size .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The 3-butyl group and thiophene substituent may increase logP compared to BB15296 (Cl substituents) but decrease it relative to BB15299 (ethoxyphenyl).
- Solubility : Thiophene’s moderate polarity could enhance aqueous solubility compared to dichlorophenyl groups .
Biological Activity
The compound 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide is a derivative of pyrrolo[3,2-d]pyrimidine and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The empirical formula for this compound is with a molecular weight of approximately 446.53 g/mol. Its structure includes a pyrrolo[3,2-d]pyrimidine core substituted with a butyl group and a thiophenyl acetamide side chain.
Antitumor Activity
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that related analogs demonstrate potent inhibitory effects against various cancer cell lines. One study reported an analog exhibiting an IC50 value of 1.7 nM against KB human tumors, indicating strong antiproliferative activity .
Table 1: Antitumor Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in nucleotide biosynthesis and cellular proliferation pathways. Specifically, it has been identified as a potent inhibitor of GARFTase , an enzyme critical in purine metabolism . The inhibition of GARFTase leads to disrupted nucleotide synthesis, which is vital for cancer cell growth.
Study on Antiproliferative Effects
In a study examining the effects of various pyrrolo[3,2-d]pyrimidine derivatives on cancer cells, the compound demonstrated significant growth inhibition in engineered CHO cells expressing human folate receptors (FRs). The results indicated that the compound's structural modifications enhanced selectivity toward FRs over other transporters .
Clinical Implications
The potential clinical implications of this compound are vast. Given its mechanism targeting nucleotide synthesis pathways, it may serve as a candidate for developing new chemotherapeutic agents aimed at treating cancers resistant to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
